Bacopaside I vs. Bacopaside II: Differential AQP1 Water Channel Blockade Potency and Ion Channel Selectivity
Bacopaside II exhibits 6.5-fold greater potency than bacopaside I in blocking AQP1 water channel conductance (IC50 18 μM vs. 117 μM), yet only bacopaside I retains dual-channel blockade (water + ion) activity, whereas bacopaside II demonstrates selective water-channel-only inhibition without impairing ionic conductance [1]. This functional divergence occurs despite close structural similarity and was validated in the Xenopus oocyte expression system using quantitative swelling and two-electrode voltage clamp techniques [1]. Neither compound altered AQP4 activity [1].
| Evidence Dimension | AQP1 water channel inhibition potency (IC50) |
|---|---|
| Target Compound Data | Bacopaside II: IC50 18 μM for water channel; no ion channel inhibition |
| Comparator Or Baseline | Bacopaside I: IC50 117 μM for water channel; also blocks ion channel |
| Quantified Difference | Bacopaside II is 6.5-fold more potent for water channel blockade; bacopaside I uniquely retains dual-channel activity |
| Conditions | Xenopus oocyte expression system, quantitative swelling assay, two-electrode voltage clamp |
Why This Matters
Procurement decisions must specify which bacopaside variant is required: bacopaside II for potent, water-selective AQP1 inhibition; bacopaside I when dual-channel (water + ion) modulation is experimentally essential.
- [1] Pei JV, Kourghi M, De Ieso ML, et al. Differential Inhibition of Water and Ion Channel Activities of Mammalian Aquaporin-1 by Two Structurally Related Bacopaside Compounds Derived from the Medicinal Plant Bacopa monnieri. Mol Pharmacol. 2016;90(4):496-507. PMID: 27474162. View Source
